![molecular formula C21H23N5O3 B2399184 3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione CAS No. 896373-66-3](/img/structure/B2399184.png)

3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

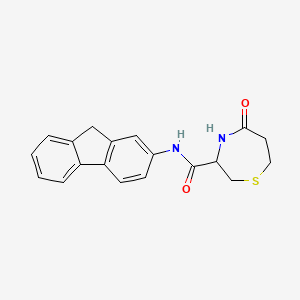

Synthesis and Characterization of Bioactive Compounds

Research on novel bioactive compounds, such as those containing the 1,2,4-oxadiazole ring, demonstrates the ongoing efforts to synthesize and characterize molecules with potential antitumor activities. For instance, compounds with specific structural features have been synthesized and evaluated for their activity against various cancer cell lines, indicating the potential of quinazoline derivatives in the development of anticancer agents (Maftei et al., 2013).

Antimicrobial Activities

Compounds synthesized from quinazoline derivatives have been explored for their antimicrobial properties. The discovery of new heterocyclic scaffolds exhibiting antibacterial activities highlights the significance of quinazoline and its derivatives in contributing to the development of new antimicrobial agents, which is crucial given the rising threat of antibiotic resistance (Frolova et al., 2011).

Anticancer Assessments

The synthesis of novel pyrazolo[4,3-c]pyridine derivatives and their subsequent evaluation for anticancer activity against human breast, liver, and colon carcinoma cell lines illustrate the application of quinazoline derivatives in drug discovery efforts aimed at identifying new therapeutic agents for cancer treatment (Metwally & Deeb, 2018).

Molecular Docking Studies for Malaria Inhibition

In silico molecular docking studies involving quinazolin-2,4-dione derivatives provide insights into their potential as inhibitors against malaria. The computational analysis aims to identify compounds with high binding affinities to target proteins essential for the survival of the malaria parasite, thereby offering a pathway to novel antimalarial therapies (Abdelmonsef et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c27-19(25-14-12-24(13-15-25)18-8-3-4-10-22-18)9-5-11-26-20(28)16-6-1-2-7-17(16)23-21(26)29/h1-4,6-8,10H,5,9,11-15H2,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBPLZYMQLMFLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)

![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)

![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)

![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)

![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)